L-Threonyl-L-phenylalanyl-L-serylglycyl-L-tyrosyl-L-leucine
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Overview
Description
L-Threonyl-L-phenylalanyl-L-serylglycyl-L-tyrosyl-L-leucine is a peptide compound composed of six amino acids: threonine, phenylalanine, serine, glycine, tyrosine, and leucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-phenylalanyl-L-serylglycyl-L-tyrosyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high purity and yield. The process is optimized for large-scale production by adjusting reaction times, reagent concentrations, and purification methods.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-phenylalanyl-L-serylglycyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted or modified using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Nucleophilic reagents like amines or thiols.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
L-Threonyl-L-phenylalanyl-L-serylglycyl-L-tyrosyl-L-leucine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Threonyl-L-phenylalanyl-L-serylglycyl-L-tyrosyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes, alter signal transduction pathways, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- L-Lysyl-L-threonyl-L-lysylglycyl-L-serylglycyl-L-phenylalanyl-L-phenylalaninamide
- L-Leucine, L-threonyl-L-phenylalanyl-L-serylglycyl-L-tyrosyl-
Uniqueness
L-Threonyl-L-phenylalanyl-L-serylglycyl-L-tyrosyl-L-leucine is unique due to its specific sequence and the presence of both hydrophobic (phenylalanine, leucine) and hydrophilic (serine, threonine) residues. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
CAS No. |
648883-59-4 |
---|---|
Molecular Formula |
C33H46N6O10 |
Molecular Weight |
686.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C33H46N6O10/c1-18(2)13-25(33(48)49)38-30(45)23(15-21-9-11-22(42)12-10-21)36-27(43)16-35-29(44)26(17-40)39-31(46)24(14-20-7-5-4-6-8-20)37-32(47)28(34)19(3)41/h4-12,18-19,23-26,28,40-42H,13-17,34H2,1-3H3,(H,35,44)(H,36,43)(H,37,47)(H,38,45)(H,39,46)(H,48,49)/t19-,23+,24+,25+,26+,28+/m1/s1 |
InChI Key |
FLGLRJIHKQEDDN-KXJTVXFKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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